molecular formula C13H13F2NO4 B6646995 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid

Cat. No.: B6646995
M. Wt: 285.24 g/mol
InChI Key: NOQFGVMAOVVEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid, commonly known as Difluoromethylornithine (DFMO), is a small molecule inhibitor of the enzyme ornithine decarboxylase (ODC). DFMO is a potent and specific inhibitor of ODC, an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurodegeneration.

Mechanism of Action

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid exerts its pharmacological effects through the inhibition of ODC, which is the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurodegeneration. This compound inhibits ODC by irreversibly binding to the enzyme's active site, thereby preventing the conversion of ornithine to putrescine.
Biochemical and Physiological Effects
This compound's inhibition of ODC leads to a reduction in polyamine levels, which has several biochemical and physiological effects. This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. In addition, this compound has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has several advantages as a research tool. This compound is a potent and specific inhibitor of ODC, and its effects on polyamine metabolism are well-characterized. This compound has been extensively studied in animal models and has shown promising results in various diseases. However, this compound also has some limitations as a research tool. This compound's irreversible inhibition of ODC makes it difficult to study the enzyme's kinetics and regulation. In addition, this compound's effects on other enzymes involved in polyamine metabolism are not well-understood.

Future Directions

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has several potential future directions for research. This compound's potential therapeutic applications in cancer, inflammation, and neurodegeneration warrant further investigation. This compound's effects on other enzymes involved in polyamine metabolism should be further studied to better understand the enzyme's regulation and kinetics. This compound's potential as a research tool in polyamine metabolism and its role in various diseases should also be further explored.

Synthesis Methods

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid is synthesized by the reaction of 2-(difluoromethoxy)benzoyl chloride with methyl cyclopropane carboxylate in the presence of triethylamine. The resulting intermediate is then treated with ammonia to yield this compound.

Scientific Research Applications

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. In addition, this compound has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

1-[[[2-(difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO4/c14-12(15)20-9-4-2-1-3-8(9)10(17)16-7-13(5-6-13)11(18)19/h1-4,12H,5-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFGVMAOVVEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.